5-Amino-3-bromo-2-morpholinopyridine
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Overview
Description
5-Amino-3-bromo-2-morpholinopyridine: is a heterocyclic organic compound with the molecular formula C9H12BrN3O It is characterized by a pyridine ring substituted with an amino group at the 5-position, a bromine atom at the 3-position, and a morpholine ring at the 2-position
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence pathways related to carbon–carbon bond formation .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which this compound may be involved, can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-morpholinopyridine typically involves the following steps:
Bromination: Starting with 2-morpholinopyridine, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions such as reflux in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-morpholinopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products like azides, thiocyanates, or substituted amines.
Coupling Products: Biaryl compounds or other coupled products.
Oxidation and Reduction Products: Corresponding oxidized or reduced derivatives of the amino group.
Scientific Research Applications
5-Amino-3-bromo-2-morpholinopyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives may be used in studies related to enzyme inhibition or receptor binding.
Industrial Applications: Potential use in the development of agrochemicals or materials science.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-2-chloropyridine
- 5-Amino-3-bromo-2-methylpyridine
- 5-Amino-3-bromo-2-fluoropyridine
Uniqueness
5-Amino-3-bromo-2-morpholinopyridine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activity. The combination of the amino, bromo, and morpholine substituents makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELECNPYPJWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742678 |
Source
|
Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215932-56-1 |
Source
|
Record name | 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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